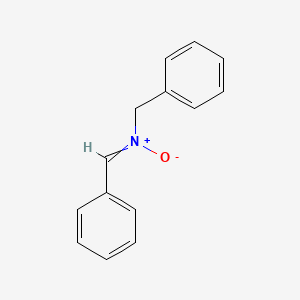
Benzenemethanamine,N-(phenylmethylene)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine,N-(phenylmethylene)-, N-oxide is an organic compound that belongs to the class of amine oxides These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide can be synthesized through the oxidation of benzylbenzylideneamine. The most common reagent used for this oxidation is hydrogen peroxide. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods: In an industrial setting, the production of benzylbenzylideneamine oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: It can be reduced back to benzylbenzylideneamine under specific conditions.
Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions include different amine oxides, hydroxylamines, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine,N-(phenylmethylene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of new pharmaceuticals.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzylbenzylideneamine oxide exerts its effects involves the interaction of the nitrogen-oxygen bond with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which play a role in oxidation-reduction reactions. The compound’s ability to participate in these reactions makes it valuable in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
N-Benzylideneaniline: Similar in structure but lacks the oxygen atom bonded to nitrogen.
Pyridine N-oxide: Another amine oxide with a different aromatic ring structure.
N-Methylmorpholine N-oxide: A commonly used oxidant in organic synthesis.
Uniqueness: Benzenemethanamine,N-(phenylmethylene)-, N-oxide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-benzyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2 |
InChI-Schlüssel |
UBINNYMQZVKNFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















